Naphthalene, 1-[(ethylthio)methyl]-
Description
Naphthalene, 1-[(ethylthio)methyl]- (CAS: Not explicitly provided in evidence), is a naphthalene derivative substituted with an ethylthio methyl (-CH₂-S-C₂H₅) group at the 1-position.
Properties
CAS No. |
65824-33-1 |
|---|---|
Molecular Formula |
C13H14S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
1-(ethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C13H14S/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 |
InChI Key |
ZVPMXLMKFKLYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(ethylthio)methyl]- typically involves the reaction of naphthalene with ethylthiol in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of naphthalene with ethylthiol.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated naphthalene derivative with ethylthiol in the presence of a base.
Industrial Production Methods
Industrial production of Naphthalene, 1-[(ethylthio)methyl]- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Naphthalene, 1-[(ethylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(ethylthio)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares key physicochemical properties of Naphthalene, 1-[(ethylthio)methyl]-, with related compounds.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | LogP | CAS Number |
|---|---|---|---|---|---|---|
| Naphthalene, 1-[(ethylthio)methyl]- | C₁₃H₁₄S | 202.31 (calculated) | ~300 (estimated) | Low (hydrophobic) | ~4.2 | Not available |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 244–245 | Insoluble in water | 3.87 | 90-12-0 |
| 1-Ethylnaphthalene | C₁₂H₁₂ | 156.22 | 258–259 | Insoluble in water | 4.5 | 1127-76-0 |
| 1-(Phenylthio)naphthalene | C₁₆H₁₂S | 236.33 | >300 | Low (organic solvents) | 5.1 | 7570-98-1 |
| Naphthalene | C₁₀H₈ | 128.17 | 218 | 0.03 g/L (water) | 3.30 | 91-20-3 |
Notes:
- The ethylthio methyl group increases molecular weight and hydrophobicity compared to alkyl-substituted naphthalenes .
- Boiling points are estimated based on trends in substituted naphthalenes; sulfur-containing derivatives typically exhibit higher boiling points due to polarizable S-atoms .
Toxicological Profiles
Health Effects
- 1-Methylnaphthalene: Associated with respiratory toxicity in animal studies, including alveolar proteinosis and nasal epithelial hyperplasia following inhalation exposure . Oral exposure in rodents showed hepatic effects (e.g., increased liver weight) at high doses .
- 1-Ethylnaphthalene: Limited toxicological data, but alkyl derivatives generally show lower acute toxicity compared to parent naphthalene. Potential for bioaccumulation due to higher logP .
- 1-(Phenylthio)naphthalene: Sulfur-containing analogs may undergo metabolic activation via cytochrome P450 enzymes, forming reactive sulfoxide intermediates.
- Naphthalene, 1-[(ethylthio)methyl]- : Predicted to exhibit moderate toxicity due to the ethylthio group, which may enhance metabolic conversion to sulfoxides or sulfones, analogous to other thioethers .
Environmental Fate
- 1-Methylnaphthalene: Persistent in soil and sediments (half-life >180 days).
- Sulfur-containing derivatives: Higher persistence in anaerobic environments due to sulfur’s resistance to microbial degradation. Potential for photodegradation in aquatic systems .
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